REACTION_SMILES
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[CH:16]1([NH2:21])[CH2:17][CH2:18][CH2:19][CH2:20]1.[Cl:1][c:2]1[c:3]2[n:4]([c:5]3[cH:6][cH:7][cH:8][cH:9][c:10]3[n:11]1)[c:12]([CH3:15])[n:13][n:14]2.[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[c:2]1([NH:21][CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20]2)[c:3]2[n:4]([c:5]3[cH:6][cH:7][cH:8][cH:9][c:10]3[n:11]1)[c:12]([CH3:15])[n:13][n:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nnc2c(Cl)nc3ccccc3n12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1nnc2c(NC3CCCC3)nc3ccccc3n12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |